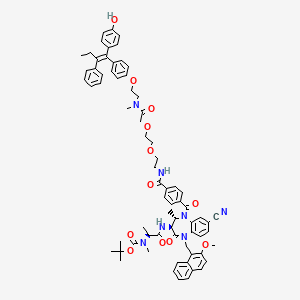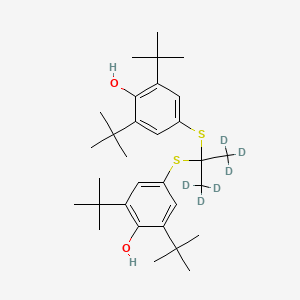
CXCR4 antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR4 antagonist 4 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor that binds to its ligand, CXC chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor 1 (SDF-1). This interaction plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. This compound is of significant interest due to its potential therapeutic applications in treating diseases such as cancer, HIV-1 infection, and immune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of side chains: Various side chains are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Final coupling reaction: The final step involves coupling the core structure with specific functional groups to enhance its binding affinity and selectivity for CXCR4.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Purification: Advanced purification techniques, including chromatography and crystallization, are employed to achieve the desired purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
CXCR4 antagonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CXCR4 antagonist 4 has a wide range of scientific research applications, including:
Cancer therapy: The compound is used to inhibit tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.
HIV-1 infection: This compound prevents the entry of HIV-1 into host cells by blocking the CXCR4 receptor.
Immune disorders: The compound is used to modulate immune responses and treat conditions such as WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis).
Stem cell mobilization: This compound is employed to mobilize hematopoietic stem cells for transplantation.
Mechanism of Action
CXCR4 antagonist 4 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with the ligand CXCL12. This blockade inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell proliferation, migration, and survival . By disrupting these pathways, this compound can inhibit tumor growth, prevent HIV-1 entry, and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to CXCR4 antagonist 4 include:
Plerixafor (AMD3100): A small-molecule CXCR4 antagonist used for stem cell mobilization.
Mavorixafor: An oral CXCR4 antagonist used to treat WHIM syndrome.
LY2510924: A peptide-based CXCR4 antagonist with potential anti-cancer properties.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown promising results in preclinical and clinical studies for various therapeutic applications, including cancer therapy, HIV-1 infection, and immune disorders . Its ability to modulate multiple signaling pathways makes it a versatile and valuable compound in scientific research and medicine .
Properties
Molecular Formula |
C29H41F2N5 |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-(4,4-difluorocyclohexyl)-N-methyl-N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C29H41F2N5/c1-35(25-11-13-29(30,31)14-12-25)17-2-3-18-36(27-10-4-7-22-8-5-16-33-28(22)27)21-24-19-26-23(20-34-24)9-6-15-32-26/h5-6,8-9,15-16,24-25,27,34H,2-4,7,10-14,17-21H2,1H3/t24-,27+/m1/s1 |
InChI Key |
OSKSLFQSLKWAIH-SQHAQQRYSA-N |
Isomeric SMILES |
CN(CCCCN(C[C@H]1CC2=C(CN1)C=CC=N2)[C@H]3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
Canonical SMILES |
CN(CCCCN(CC1CC2=C(CN1)C=CC=N2)C3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)



![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)


